Cyclofenil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

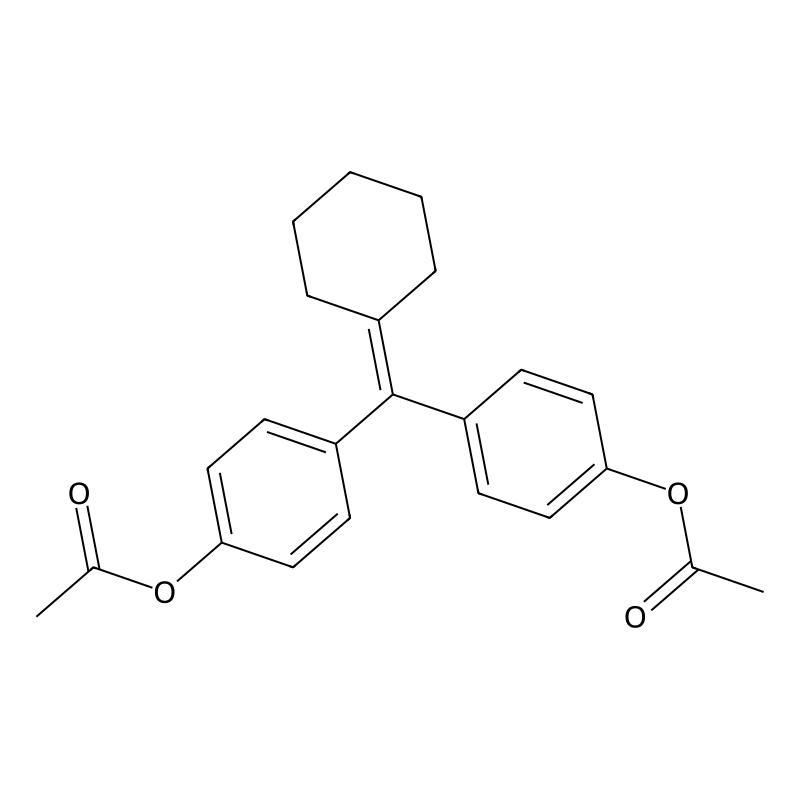

Cyclofenil is a highly lipophilic, non-steroidal selective estrogen receptor modulator (SERM) characterized by its symmetrical bis-(4-hydroxyphenyl)methylidenecyclohexane core, formulated as a diacetate prodrug . Unlike conventional triarylethylene-based SERMs, Cyclofenil is entirely free of cis-trans isomerism, providing a structurally rigid and highly reproducible baseline for advanced chemical synthesis and receptor-targeted conjugation [1]. In procurement and material selection, it is primarily valued for its high organic solubility (LogP ~5.9), predictable pharmacokinetic clearance, and its ability to act as a high-affinity precursor scaffold for developing selective estrogen receptor downregulators (SERDs) and targeted fluorescent probes without the stereochemical confounding inherent to legacy alternatives [REFS-1, REFS-2].

Substituting Cyclofenil with more common in-class alternatives like Clomiphene Citrate or Tamoxifen introduces severe stereochemical and pharmacokinetic liabilities into research and manufacturing workflows [1]. Clomiphene is a racemic mixture of enclomiphene and zuclomiphene; the latter isomer exhibits prolonged tissue retention, lingering for weeks and confounding time-sensitive in vivo assays or dynamic receptor studies [2]. Furthermore, the triarylethylene core of these generic substitutes inherently possesses cis-trans isomerism, which complicates downstream synthetic conjugation and requires costly chromatographic separation to ensure batch-to-batch consistency[3]. Cyclofenil’s absolute structural symmetry eliminates these stereochemical artifacts, ensuring that downstream conjugates and formulations maintain uniform binding kinetics and predictable clearance profiles [REFS-1, REFS-3].

References

- [1] Improvement in aqueous solubility of achiral symmetric cyclofenil by modification to a chiral asymmetric analog. Scientific Reports, 2021.

- [2] Pharmacology of medications used for ovarian stimulation. National Certification Corporation, 2018.

- [3] Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs). Journal of Medicinal Chemistry, 2010.

Absolute Stereochemical Purity for Conjugate Synthesis

A critical procurement advantage of Cyclofenil is its symmetrical bis-(4-hydroxyphenyl)methylidenecyclohexane core, which fundamentally lacks the capacity for cis-trans isomerism [1]. In contrast, triarylethylene-based comparators like Tamoxifen and Clomiphene exist as mixtures of geometric isomers (e.g., E/Z or enclomiphene/zuclomiphene) that possess divergent biological activities and require complex separation during derivative synthesis [1]. Using Cyclofenil as a synthetic precursor guarantees 100% isomeric uniformity in the final product.

| Evidence Dimension | Presence of Geometric (Cis-Trans) Isomers |

| Target Compound Data | 0 isomers (Symmetrical core) |

| Comparator Or Baseline | Clomiphene/Tamoxifen (Multiple E/Z isomers requiring separation) |

| Quantified Difference | Complete elimination of stereoisomer-driven batch variability |

| Conditions | Precursor evaluation for SERD and fluorescent probe synthesis |

Eliminates the need for costly and yield-reducing chiral or geometric separations during the synthesis of targeted drug conjugates.

Superior Target Binding Affinity of the Active Scaffold

When utilized as a targeting moiety, the active diphenol metabolite of Cyclofenil (F6060) demonstrates exceptionally high binding affinity for estrogen receptors, often matching or exceeding that of endogenous estradiol in competitive radiometric assays [1]. Compared to the lower relative binding affinity (RBA) of the clomiphene scaffold, the cyclofenil core provides a tighter receptor interaction, making it a highly preferred anchor for delivering cytotoxic payloads (e.g., combretastatin hybrids) directly to ER-positive tissues[REFS-1, REFS-2].

| Evidence Dimension | Relative Binding Affinity (RBA) to ERα/ERβ |

| Target Compound Data | RBA ≈ 100 (Comparable to Estradiol) |

| Comparator Or Baseline | Tamoxifen/Clomiphene scaffolds (Significantly lower RBA than Estradiol) |

| Quantified Difference | Cyclofenil core achieves multi-fold higher receptor affinity than legacy SERM scaffolds |

| Conditions | Competitive radiometric binding assay with [3H]estradiol |

Ensures maximum target engagement when synthesizing ER-directed therapeutics or diagnostic imaging agents.

Predictable Clearance for Cyclic In Vivo Assays

In animal modeling and dynamic receptor studies, the prolonged retention of generic SERMs invalidates sequential testing. Clomiphene Citrate contains the zuclomiphene isomer, which resists clearance and remains detectable in tissues for weeks after administration [1]. Cyclofenil lacks this persistent isomer, offering a much more rapid and predictable clearance profile. This allows researchers to induce transient ER modulation without permanently saturating the receptors or confounding subsequent experimental phases [1].

| Evidence Dimension | In Vivo Tissue Retention and Clearance |

| Target Compound Data | Rapid clearance (days) |

| Comparator Or Baseline | Clomiphene Citrate (Zuclomiphene retention for weeks) |

| Quantified Difference | Prevention of multi-week receptor blockade |

| Conditions | In vivo pharmacokinetic tracking and receptor recovery models |

Allows for precise, time-controlled receptor modulation in animal models without the multi-week data contamination caused by clomiphene.

Organic Phase Processability via High Lipophilicity

Unlike Clomiphene, which is typically procured as a polar citrate salt, Cyclofenil is a neutral diacetate prodrug with high lipophilicity (LogP ~5.9) . This structural feature grants it excellent solubility in organic solvents (e.g., ≥10 mg/mL in DMSO) and facilitates direct incorporation into hydrophobic polymer matrices, lipid nanoparticles, or organic synthesis reactions without the need for prior free-base conversion steps [REFS-1, REFS-2].

| Evidence Dimension | Partition Coefficient (LogP) and Organic Solubility |

| Target Compound Data | LogP ~5.9; Highly soluble in organic phases |

| Comparator Or Baseline | Clomiphene Citrate (Polar salt requiring free-basing for organic reactions) |

| Quantified Difference | Direct organic phase compatibility without pretreatment |

| Conditions | Standard laboratory formulation and synthetic preparation |

Streamlines manufacturing and formulation workflows by eliminating the time and yield losses associated with desalting or free-basing polar SERM salts.

Synthesis of ER-Targeted Drug Conjugates

Due to its absolute stereochemical purity and exceptionally high receptor binding affinity, Cyclofenil is the premier precursor scaffold for synthesizing targeted therapeutics, such as linking cytotoxic agents (e.g., combretastatin) to ER-positive tumor cells, avoiding the isomer-separation bottlenecks of tamoxifen derivatives [1].

Development of Selective Estrogen Receptor Downregulators (SERDs)

The symmetrical, rigid core of Cyclofenil is highly effective at distorting the conformation of the ER ligand-binding domain. It is heavily procured as a foundational building block for designing novel SERDs that trigger receptor degradation rather than mere antagonism [2].

Short-Acting In Vivo Endocrine Modeling

For researchers conducting cyclic or time-sensitive in vivo studies, Cyclofenil provides a reliable method to induce transient ER modulation. Its rapid clearance profile prevents the multi-week receptor blockade and data contamination commonly caused by the zuclomiphene isomer in clomiphene citrate [3].

Lipophilic Nanoparticle and Polymer Formulation

Leveraging its high LogP and neutral diacetate prodrug structure, Cyclofenil is the preferred SERM baseline for direct encapsulation into hydrophobic lipid nanoparticles or organic-phase polymer matrices, completely bypassing the free-basing steps required for polar salts .

References

- [1] Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds. MDPI, 2017.

- [2] Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs). Journal of Medicinal Chemistry, 2010.

- [3] Pharmacology of medications used for ovarian stimulation. National Certification Corporation, 2018.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03G - Gonadotropins and other ovulation stimulants

G03GB - Ovulation stimulants, synthetic

G03GB01 - Cyclofenil

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators

Alexandra Knox, Christina Kalchschmid, Daniela Schuster, Francesca Gaggia, Claudia Manzl, Daniel Baecker, Ronald GustPMID: 32169784 DOI: 10.1016/j.ejmech.2020.112191

Abstract

Up to 80% of mammary carcinoma initially exhibit estrogen-dependent growth, which can be treated by aromatase inhibitors or SERMs/SERDs. To increase the options after failure of the hormonal therapy with these drugs, the search for alternatives with a different mode of action to prevent estrogen action is of high relevance. Therefore, this study focused on the inhibition of coactivator recruitment at the estrogen receptor (ER) by targeted attachment of bivalent compounds at the coactivator binding site besides the primary binding at the ligand binding domain. Eight homodimeric 4-[1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]cinnamic acid (GW7604)- or cyclofenilacrylic acid-based ER ligands with diaminoalkane linkers (C2-C5) were synthesized and their effects on the ER subtypes were assessed in vitro. All compounds possessed full antagonistic potency at ERα/β as determined in a transactivation assay. Furthermore, they exerted medium downregulatory effects dependent on the spacer length and did not stimulate the ER expression as observed for 4-hydroxytamoxifen. The cyclofenil-derived dimer with C4 spacer (15b) showed the highest binding affinity to ERα (RBA = 79.2%) and downregulated the ER content in MCF-7 cells with an efficiency of 38% at 1 μM.Structure-activity relationship study of estrogen receptor down-regulators with a diphenylmethane skeleton

Shun Nanjyo, Kenji Ohgane, Hiromasa Yoshioka, Makoto Makishima, Yuichi Hashimoto, Tomomi Noguchi-YachidePMID: 30940565 DOI: 10.1016/j.bmc.2019.03.042

Abstract

Selective estrogen receptor (ER) down-regulators (SERDs) are pure ER antagonists that also induce ER degradation upon binding to the receptor. Although SERDs have been developed for the treatment of ER-positive breast cancers for nearly a decade, their precise mechanism(s) of action and structure-activity relationship are still unclear. Generally, Western blotting is used to examine the effects of SERDs on ER protein levels, but the methodology is low-throughput and not quantitative. Here, we describe a quantitative, high-throughput, luciferase-based assay for the evaluation of SERDs activity. For this purpose, we established stable recombinant HEK-293 cell lines expressing ERα fused with emerald luciferase. We also designed and synthesized new diphenylmethane derivatives as candidate SERDs, and evaluated their SERDs activity using the developed system in order to examine their structure-activity relationship, taking ECas a measure of potency, and E

as a measure of efficacy.

An estrogen antagonist, cyclofenil, has anti-dengue-virus activity

Daiki Tohma, Shigeru Tajima, Fumihiro Kato, Hirotaka Sato, Michinori Kakisaka, Takayuki Hishiki, Michiyo Kataoka, Haruko Takeyama, Chang-Kweng Lim, Yoko Aida, Masayuki SaijoPMID: 30357482 DOI: 10.1007/s00705-018-4079-0

Abstract

Dengue virus (DENV) infections are a major cause of morbidity and mortality in tropical and subtropical areas. Several compounds that act against DENV have been studied in clinical trials to date; however, there have been no compounds identified that are effective in reducing the severity of the clinical manifestations. To explore anti-DENV drugs, we examined small molecules that interact with DENV NS1 and inhibit DENV replication. Cyclofenil, which is a selective estrogen receptor modulator (SERM) and has been used clinically as an ovulation-inducing drug, showed an inhibitory effect on DENV replication in mammalian cells but not in mosquito cells. Other SERMs also inhibited DENV replication in mammalian cells, but cyclofenil showed the weakest cytotoxicity among these SERMs. Cyclofenil also inhibited the replication of Zika virus. A time-of-addition assay suggested that cyclofenil may interfere with two stages of the DENV life cycle: the translation-RNA synthesis and assembly-maturation stages. However, the level of intracellular infectious particles decreased more drastically after treatment with cyclofenil than the viral RNA level did, indicating that the assembly-maturation stage might be the main target of cyclofenil. In electron microscopy analysis, many aggregated particles were detected in DENV-infected cells in the presence of cyclofenil, supporting the possibility that cyclofenil impedes the process of assembly and maturation of DENV.Cyclofenil as a possible cause of non-arteritic anterior ischaemic optic neuropathy

Benjamin Clarke, Evripidis Sykakis, Dipak N ParmarPMID: 23264159 DOI: 10.1136/bcr-2012-007825

Abstract

A 27-year-old woman receiving the steroid drug cyclofenil as a fertility adjunct, experienced blurred vision 24 h after missing a dose and taking a double dose to 'catch up' with her therapeutic protocol. She was found to have a non-arteritic anterior ischaemic optic neuropathy with a visual hemifield defect and impaired optic nerve function, which has not since shown any recovery. This case highlights the prothrombotic potential for the drug when used above normal dosing range, and is therefore of great guidance for those initiating it as a fertility treatment, or in unlicensed use.Stress induced hippocampal mineralocorticoid and estrogen receptor β gene expression and long-term potentiation in male adult rats is sensitive to early-life stress experience

Han Wang, Katrin Meyer, Volker KorzPMID: 22776422 DOI: 10.1016/j.psyneuen.2012.06.004

Abstract

Glucocorticoid hormones and their receptors have been identified to be involved in emotional and cognitive disorders in early stressed subjects during adulthood. However, the impact of other steroid hormones and receptors has been considered less. Especially, functional roles of estrogen and estrogen receptors in male subjects are largely unknown. Therefore, we measured hippocampal concentrations of 17β-estradiol, corticosterone and testosterone, as well as the gene expression of estrogen receptor α and β (ERα, β), androgen receptor (AR), glucocorticoid (GR) and mineralocorticoid (MR) receptors after stress in adulthood in maternally separated (MS+; at postnatal days 14-16 for 6h each day) and control (MS-) male rats. In vivo hippocampal long-term potentiation (LTP) serves as a cellular model of learning and memory formation. Population spike- (PSA) and the fEPSP-LTP within the dentate gyrus (DG) were reinforced by elevated-platform-stress (EP-stress) in MS- but not in MS+ rats. MR- and ERβ-mRNA were upregulated 1h after EP-stress in MS- but not in MS+ rats as compared to non-stressed littermates. Infusion of an MR antagonist before LTP induction blocked early- and late-PSA- and -fEPSP-LTP, whereas blockade of ERβ impaired only the late PSA-LTP. Application of a DNA methyltransferase (DNMT) inhibitor partly restored the LTP-reinforcement in MS+ rats, accompanied by a retrieval of ERβ- but not MR-mRNA upregulation. Basal ERβ gene promoter methylation was similar between groups, whereas MS+ and MS- rats showed different methylation patterns across CpG sites after EP-stress. These findings indicate a key role of ERβ in early-stress mediated emotionality and emotion-induced late-LTP in adult male rats via DNA methylation mechanisms.Effects of platelet-activating factor and its differential regulation by androgens and steroid hormones in prostate cancers

B Xu, L Gao, L Wang, G Tang, M He, Y Yu, X Ni, Y SunPMID: 23949154 DOI: 10.1038/bjc.2013.480

Abstract

Platelet-activating factor (PAF) is an arachidonic acid metabolite that plays an important role in cell proliferation, migration and neoangiogenesis, but whether it is involved in the progression of prostate cancer remains undiscovered.Clinical prostate specimens were investigated with immunohistochemistry method and in vitro cell experiments referred to MTS cell proliferation assay, invasion and migration experiment, quantitative real-time RT-PCR assay, western blotting analysis and ELISA assay.

Platelet-activating factor synthetase, lyso-PAF acetyl transferase (LPCAT1), increased significantly in castration-resistant prostate cancer (CRPC) specimens and CRPC PC-3 cells than that in controls. Intriguingly, PAF induced invasion and migration of PC-3 cells but not LNCaP cells. The PAF receptor antagonist inhibited proliferation of LNCaP and PC-3 cells. Dihydrotestosterone (DHT) treatment caused a decrease in LPCAT1 expression and PAF release in LNCaP cells, which could be blocked by androgen receptor antagonists. Finally, DHT increased LPCAT1 expression and PAF release in PC-3 cells in a Wnt/β-catenin-dependent manner.

For the first time, our data supported that PAF might play pivotal roles in the progression of prostate cancer, which might throw a new light on the treatment of prostate cancer and the prevention of the emergence of CRPC.

Monitoring a coordinated exchange process in a four-component biological interaction system: development of a time-resolved terbium-based one-donor/three-acceptor multicolor FRET system

Sung Hoon Kim, Jillian R Gunther, John A KatzenellenbogenPMID: 20230029 DOI: 10.1021/ja100248q

Abstract

Hormonal regulation of cellular function involves the binding of small molecules with receptors that then coordinate subsequent interactions with other signal transduction proteins. These dynamic, multicomponent processes are difficult to track in cells and even in reconstituted in vitro systems, and most methods can monitor only two-component interactions, often with limited capacity to follow dynamic changes. Through a judicious choice of three organic acceptor fluorophores paired with a terbium donor fluorophore, we have developed the first example of a one-donor/three-acceptor multicolor time-resolved fluorescence energy transfer (TR-FRET) system, and we have exemplified its use by monitoring a ligand-regulated protein-protein exchange process in a four-component biological system. By careful quantification of the emission from each of the three acceptors at the four channels for terbium donor emission, we demonstrate that any of these donor channels can be used to estimate the magnitude of the three FRET signals in this terbium-donor triple-acceptor system with minimal bleedthrough. Using this three-channel terbium-based, TR-FRET assay system, we show in one experiment that the addition of a fluorescein-labeled estrogen agonist displaces a SNAPFL-labeled antiestrogen from the ligand binding pocket of a terbium-labeled estrogen receptor, at the same time causing a Cy5-labeled coactivator to be recruited to the estrogen receptor. This experiment demonstrates the power of a four-color TR-FRET experiment, and it shows that the overall process of estrogen receptor ligand exchange and coactivator binding is a dynamic but precisely coordinated process.Design, synthesis, and evaluation of cyclofenil derivatives for potential SPECT imaging agents

Hua Zhu, Liliang Huang, Yuanqing Zhang, Xiaoping Xu, Yanhong Sun, Yu-Mei ShenPMID: 20195693 DOI: 10.1007/s00775-010-0627-0

Abstract

To develop technetium- and rhenium-labeled nonsteroidal estrogen imaging agents for estrogen receptor (ER) positive breast tumors, two groups of rhenium and technetium cyclofenil derivatives were synthesized and characterized. The binding affinities of the rhenium complexes for ERs were determined. The tricarbonyl rhenium complex showed the highest binding affinity for ERs (81.2 for ERbeta, 16.5 for ERalpha). Tricarbonyl technetium cyclofenil complexes were obtained in high radiochemical purity and radiochemical yields. The results of studies of their octanol/water partition and in vitro stability are presented. These results demonstrate that these radiolabeled cyclofenil derivatives may be considered as potential breast cancer imaging agents.Characterization of the pharmacophore properties of novel selective estrogen receptor downregulators (SERDs)

Karen J Kieser, Dong Wook Kim, Kathryn E Carlson, Benita S Katzenellenbogen, John A KatzenellenbogenPMID: 20334372 DOI: 10.1021/jm100047k

Abstract

Selective estrogen receptor (ER) down-regulators (SERDs) reduce ERalpha protein levels as well as block ER activity and therefore are promising therapeutic agents for the treatment of hormone refractory breast cancer. Starting with the triarylethylene acrylic acid SERD 4, we have investigated how alterations in both the ligand core structure and the appended acrylic acid substituent affect SERD activity. The new ligands were based on high affinity, symmetrical cyclofenil or bicyclo[3.3.1]nonane core systems, and in these, the position of the carboxyl group was extended from the ligand core, either retaining the vinylic linkage of the substituent or replacing it with an ether linkage. Although most structural variants showed binding affinities for ERalpha and ERbeta higher than that of 4, only the compounds preserving the acrylic acid side chain retained SERD activity, although they could possess varying core structures. Hence, the acrylic acid moiety of the ligand is crucial for SERD-like blockade of ER activities.Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation

Patrick M Kelly, Niall O Keely, Sandra A Bright, Bassem Yassin, Gloria Ana, Darren Fayne, Daniela M Zisterer, Mary J MeeganPMID: 28858267 DOI: 10.3390/molecules22091440

Abstract

Nuclear receptors such as the estrogen receptors (ERα and ERβ) modulate the effects of the estrogen hormones and are important targets for design of innovative chemotherapeutic agents for diseases such as breast cancer and osteoporosis. Conjugate and bifunctional compounds which incorporate an ER ligand offer a useful method of delivering cytotoxic drugs to tissue sites such as breast cancers which express ERs. A series of novel conjugate molecules incorporating both the ER ligands endoxifen and cyclofenil-endoxifen hybrids covalently linked to the antimitotic and tubulin targeting agent combretastatin A-4 were synthesised and evaluated as ER ligands. A number of these compounds demonstrated pro-apoptotic effects, with potent antiproliferative activity in ER-positive MCF-7 breast cancer cell lines and low cytotoxicity. These conjugates displayed binding affinity towards ERα and ERβ isoforms at nanomolar concentrations e.g., the cyclofenil-amide compoundis a promising lead compound of a clinically relevant ER conjugate with IC

in MCF-7 cells of 187 nM, and binding affinity to ERα (IC

= 19 nM) and ERβ (IC

= 229 nM) while the endoxifen conjugate

demonstrates antiproliferative activity in MCF-7 cells (IC

= 5.7 nM) and binding affinity to ERα (IC

= 15 nM) and ERβ (IC

= 115 nM). The ER binding effects are rationalised in a molecular modelling study in which the disruption of the ER helix-12 in the presence of compounds

,

and

is presented These conjugate compounds have potential application for further development as antineoplastic agents in the treatment of ER positive breast cancers.